![molecular formula C9H13N3O3 B7581725 (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid, also known as MPB, is a synthetic compound that has been widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. MPB is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis and are of great interest in the treatment of type 2 diabetes.
作用機序
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid inhibits DPP-IV by binding to the active site of the enzyme, preventing it from degrading incretin hormones. This results in an increase in the levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion, thereby improving glucose homeostasis.
Biochemical and Physiological Effects
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid has been shown to improve glucose homeostasis in animal models of diabetes by increasing insulin secretion and decreasing glucagon secretion. It has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.
実験室実験の利点と制限
One advantage of using (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid in lab experiments is its potency as a DPP-IV inhibitor, which allows for the study of the effects of incretin hormones on glucose homeostasis. However, one limitation is that (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid is a synthetic compound and may not fully represent the effects of endogenous incretin hormones.
将来の方向性
For research on (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid include the development of more potent and selective DPP-IV inhibitors, as well as the study of its effects on other physiological processes such as lipid metabolism and inflammation. Additionally, the use of (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid in combination with other therapies for the treatment of diabetes should be explored.
合成法
The synthesis of (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with N-tert-butoxycarbonyl-L-serine methyl ester, followed by deprotection and coupling with N-(9-fluorenylmethyloxycarbonyl)-L-alanine. The final product is obtained after deprotection and purification by column chromatography.
科学的研究の応用
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid has been extensively used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been shown to be a potent inhibitor of DPP-IV, which leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This increase in incretin hormones results in improved glucose homeostasis, making it a potential therapeutic target for the treatment of type 2 diabetes.
特性
IUPAC Name |
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-3-6(9(14)15)10-8(13)7-4-5(2)11-12-7/h4,6H,3H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCLFNRJDGUGCW-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=NNC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C1=NNC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)
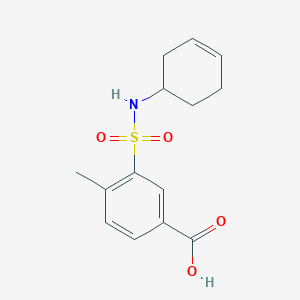
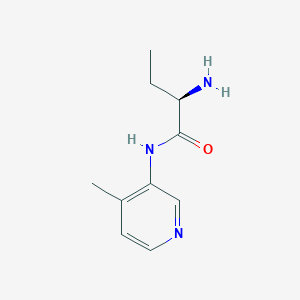
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
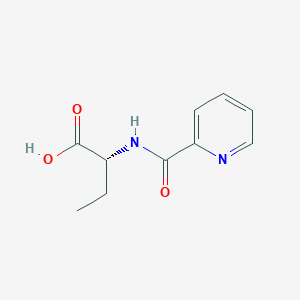
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
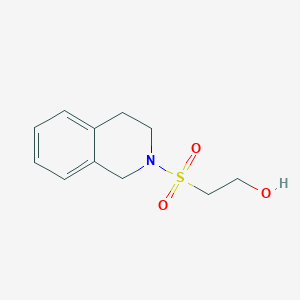
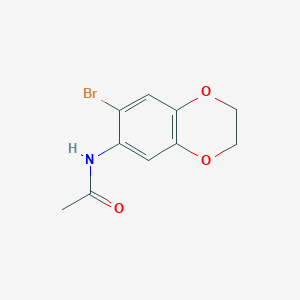
![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)